![molecular formula C24H22N2O3S B2604231 N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methylsulfanyl-N-[(Z)-3-phenylprop-2-enyl]pyridine-3-carboxamide CAS No. 926596-74-9](/img/structure/B2604231.png)

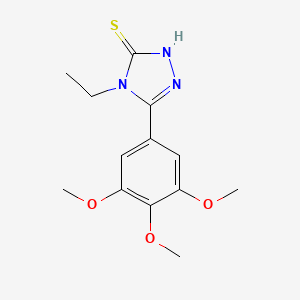

N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methylsulfanyl-N-[(Z)-3-phenylprop-2-enyl]pyridine-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

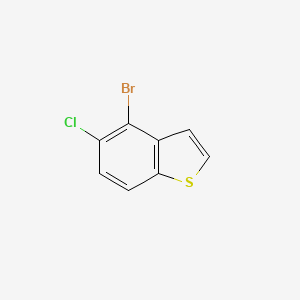

This compound contains several functional groups including a benzodioxin ring, a pyridine ring, a carboxamide group, a phenylpropenyl group, and a methylsulfanyl group . Compounds with these functional groups are often used in the pharmaceutical industry and can exhibit a wide range of biological activities .

Synthesis Analysis

While the specific synthesis for this compound is not available, similar compounds are often synthesized through reactions involving amines, sulfonyl chlorides, and alkyl or aralkyl halides .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the benzodioxin and pyridine rings. Techniques such as IR, 1H NMR, 13C NMR, and EI-MS spectroscopy are typically used to confirm the structures of synthesized derivatives .Wissenschaftliche Forschungsanwendungen

Anticancer Properties

One of the primary scientific research applications of this compound is in the field of cancer treatment. It has been studied as a histone deacetylase (HDAC) inhibitor, which is a promising approach for cancer therapy. For instance, a related compound, MGCD0103, has been found to selectively inhibit HDACs, leading to the blockage of cancer cell proliferation and induction of apoptosis. This compound has shown significant antitumor activity in vivo and has entered clinical trials, showing promise as an anticancer drug (Zhou et al., 2008).

Antiallergic Agents

Research has also explored the antiallergic potential of similar compounds. For example, a series of N-(1H-tetrazol-5-yl)-6-phenyl-2-pyridinecarboxamides demonstrated significant antiallergic activity in rat models. One member of this series was notably more potent than traditional antiallergic agents, indicating its potential as a clinically useful antiallergic drug (Honma et al., 1983).

Metabolic Pathways

Another aspect of research on this compound involves understanding its absorption, distribution, metabolism, and excretion (ADME) properties. A study on a similar compound, GDC-0449, showed that it undergoes extensive metabolism with major pathways being oxidation followed by phase II glucuronidation or sulfation. This study provides valuable insights into the metabolic fate and disposition of such compounds in living organisms (Yue et al., 2011).

Potential Antidepressant and Nootropic Agents

Compounds structurally related to N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methylsulfanyl-N-[(Z)-3-phenylprop-2-enyl]pyridine-3-carboxamide have also been explored for their potential antidepressant and nootropic effects. A study synthesizing various Schiff’s bases and azetidinones revealed that some of these compounds exhibited significant antidepressant and nootropic activities in animal models (Thomas et al., 2016).

Antihypertensive Activity

Research into the antihypertensive activity of related dihydropyrimidines revealed that these compounds could significantly decrease blood pressure in rats, comparable to standard drugs like nifedipine. This indicates their potential use in the treatment of hypertension (Alam et al., 2010).

Safety and Hazards

Eigenschaften

IUPAC Name |

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylsulfanyl-N-[(Z)-3-phenylprop-2-enyl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N2O3S/c1-30-23-20(10-5-13-25-23)24(27)26(14-6-9-18-7-3-2-4-8-18)19-11-12-21-22(17-19)29-16-15-28-21/h2-13,17H,14-16H2,1H3/b9-6- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVDBHHCTBVHMFE-TWGQIWQCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=CC=N1)C(=O)N(CC=CC2=CC=CC=C2)C3=CC4=C(C=C3)OCCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSC1=C(C=CC=N1)C(=O)N(C/C=C\C2=CC=CC=C2)C3=CC4=C(C=C3)OCCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-(4-ethylphenyl)-1-methyl-3-(2-morpholin-4-ylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2604149.png)

![2-chloro-N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-6-fluorobenzamide](/img/structure/B2604153.png)

![N-(3-fluorophenyl)-2-(7-(4-fluorophenyl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2604155.png)

![3-Phenyl-1-[[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2604161.png)

![4-[3-[(5-Methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]sulfonylbenzonitrile](/img/structure/B2604163.png)

![4-[(2,4-Dichlorophenoxy)methyl]benzohydrazide](/img/structure/B2604170.png)

![{[2-(2-Methoxy-4-methylphenoxy)phenyl]methyl}(methyl)amine](/img/structure/B2604171.png)